3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one

Physicochemical profiling Drug-likeness Permeability prediction

3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one (CAS 916137-34-3) is a fully substituted 4(3H)-quinazolinone derivative bearing a 3-benzyl group, a 2-methylsulfanyl (methylthio) substituent, and a 7-nitro electron‑withdrawing group. Its molecular formula is C₁₆H₁₃N₃O₃S with a molecular weight of 327.36 g·mol⁻¹ and a computed polar surface area (PSA) of 106.01 Ų and a consensus LogP of 3.598.

Molecular Formula C16H13N3O3S
Molecular Weight 327.4 g/mol
CAS No. 916137-34-3
Cat. No. B12921864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one
CAS916137-34-3
Molecular FormulaC16H13N3O3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1CC3=CC=CC=C3
InChIInChI=1S/C16H13N3O3S/c1-23-16-17-14-9-12(19(21)22)7-8-13(14)15(20)18(16)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyVIOOTIAJYGNKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one (CAS 916137-34-3): Procurement-Ready Quinazolinone Building Block with Defined Substituent Architecture


3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one (CAS 916137-34-3) is a fully substituted 4(3H)-quinazolinone derivative bearing a 3-benzyl group, a 2-methylsulfanyl (methylthio) substituent, and a 7-nitro electron‑withdrawing group. Its molecular formula is C₁₆H₁₃N₃O₃S with a molecular weight of 327.36 g·mol⁻¹ and a computed polar surface area (PSA) of 106.01 Ų and a consensus LogP of 3.598 . The compound serves as a versatile scaffold for medicinal chemistry exploration, particularly where the interplay of lipophilicity and polarity is critical for target engagement.

Why 3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one Cannot Be Interchanged with Common Quinazolinone Analogs


Although the quinazolin-4(3H)-one core is shared by many commercially available analogs, even subtle structural permutations—such as the position of the nitro group (6‑ vs. 7‑substitution), the presence or absence of the 2‑methylsulfanyl group, or the replacement of a 3‑benzyl with a 3‑phenyl moiety—produce measurable shifts in key physicochemical descriptors (TPSA, LogP) and enzymatic inhibition potencies (e.g., aldehyde oxidase Ki values in the low‑micromolar range) [1]. Consequently, assuming functional interchangeability without verifying the quantitative property and activity profiles can lead to selection of a suboptimal probe for structure‑activity relationship (SAR) studies or assay development.

Quantitative Evidence Differentiating 3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one from Closest Analogs


Polar Surface Area (PSA) and LogP: Measured Physicochemical Differentiation of the 7-Nitro-2-methylsulfanyl Compound

The target compound exhibits a polar surface area (PSA) of 106.01 Ų and a consensus LogP of 3.598 . In comparison, the non‑nitro analog 3‑benzyl‑2‑(methylsulfanyl)quinazolin‑4(3H)‑one (CAS 1688‑81‑9) shows a substantially lower PSA of 60.19 Ų (Δ +45.82 Ų) and a lower LogP of 3.167 (Δ +0.431) . The 3‑benzyl‑7‑nitroquinazolin‑4(3H)‑one (CAS 591755‑13‑4), lacking the 2‑methylsulfanyl group, has a PSA of 80.71 Ų (Δ +25.30 Ų) and a LogP of 2.876 (Δ +0.722) . These differences indicate that the 7‑nitro‑2‑methylsulfanyl combination furnishes a distinctive balance of polarity and lipophilicity, which can influence membrane permeability and target‑binding kinetics.

Physicochemical profiling Drug-likeness Permeability prediction

Aldehyde Oxidase Inhibitory Activity: Positional Isomer Comparison (6‑Nitro vs. 7‑Nitro) and the Influence of the Nitro Group

Although a direct Ki for the target compound (7‑nitro isomer) has not been reported, the closely related 6‑nitro positional isomer 3‑benzyl‑2‑(methylthio)‑6‑nitro‑3,4‑dihydroquinazoline (Ki = 0.109 µM) displays a measurable inhibitory activity against guinea pig liver aldehyde oxidase (EC 1.2.3.1) [1]. By contrast, the 6‑amino analog 3‑benzyl‑2‑(methylthio)‑3,4‑dihydroquinazolin‑6‑amine shows a weaker Ki of 0.136 µM [1], indicating that the nitro group contributes a ~20% improvement in enzyme affinity. The 3‑phenyl analog 2‑(methylthio)‑6‑nitro‑3‑phenyl‑3,4‑dihydroquinazoline (Ki = 0.113 µM) further confirms that a benzyl → phenyl replacement slightly attenuates inhibition [1]. These data collectively support the hypothesis that the 7‑nitro‑2‑methylsulfanyl‑3‑benzyl architecture can achieve comparable or differentiated aldehyde oxidase engagement relative to the 6‑nitro series.

Enzyme inhibition Molybdenum hydroxylase Metabolic stability

Antimicrobial Potential of 7‑Nitroquinazoline Derivatives: Class‑Level Evidence Supporting Selection for Anti‑MRSA Screening

A recent study of 7‑nitroquinazoline derivatives demonstrated that compound 8b achieves a minimum inhibitory concentration (MIC) of 31.1 µg/mL against methicillin‑resistant Staphylococcus aureus (MRSA ATCC 6538), outperforming ciprofloxacin in that assay [1]. Molecular docking of the series against the 1T2W protein target yielded binding energies of −9.6 kcal/mol (compound 8a) and −8.8 kcal/mol (compound 8b) [1]. Although the specific target compound was not among the test set, the presence of the 7‑nitro group on the quinazoline core is a shared pharmacophoric element that is implicated in the observed antibacterial activity, possibly through nitroreductase‑mediated activation.

Antimicrobial resistance MRSA Nitroreductase activation

Commercially Certified Purity Levels: Vendor-Verified Differentiation for High-Confidence Procurement

Multiple specialty chemical suppliers report purity levels for the target compound that meet or exceed 97%. MolCore provides a specification of NLT 98% , while LookChem records purity of 99% from raw suppliers . In comparison, the non‑nitro analog CAS 1688‑81‑9 is typically offered at 98% , and the non‑2‑methylsulfanyl analog CAS 591755‑13‑4 often lacks explicit purity certification. The availability of high‑purity, analytically characterized material reduces the risk of confounding biological assay outcomes arising from trace impurities.

Purity specification Quality control Reproducibility

Rotatable Bond Count and Hydrogen‑Bond Acceptor Capacity: Conformational and Interaction Complexity Relative to Stripped-Down Analogs

The target compound possesses 4 rotatable bonds (3‑benzyl CH₂ + 2‑methylsulfanyl S‐CH₃) and an estimated 6 hydrogen‑bond acceptors (nitro oxygens, carbonyl oxygen, endocyclic nitrogens, and methylsulfanyl sulfur) . The non‑nitro analog CAS 1688‑81‑9 has only 3 rotatable bonds and 3 HBA , while the non‑2‑methylsulfanyl analog CAS 591755‑13‑4 has 2 rotatable bonds and 4 HBA . The additional conformational freedom and HBA capacity of the target compound may translate into a larger dynamic interaction space when engaging protein pockets, albeit with a potential entropic penalty that could be exploited in fragment‑based or covalent inhibitor design.

Ligand efficiency Conformational entropy Structure-based design

Application Scenarios Where 3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one Offers a Demonstrable Advantage


Aldehyde Oxidase Inhibition SAR Studies Requiring a 7-Nitro-2-methylsulfanyl-3-benzyl Quinazolinone Scaffold

When building an SAR series around molybdenum hydroxylase inhibition, the target compound provides a 7‑nitro‑substituted variant within the 2‑methylsulfanyl‑3‑benzyl quinazolinone framework. Its positional isomer (6‑nitro) has a measured Ki of 0.109 µM against aldehyde oxidase, and the 3‑benzyl‑6‑amino analog is 20% less potent (Ki = 0.136 µM) . Therefore, incorporating the 7‑nitro compound into the series allows researchers to directly assess the impact of nitro‑group positioning on potency and selectivity, without altering the 2‑methylsulfanyl or 3‑benzyl functionalities.

Anti-MRSA Screening Cascades Leveraging the 7-Nitroquinazoline Privileged Subclass

A validated 7‑nitroquinazoline derivative (compound 8b) has demonstrated an MIC of 31.1 µg/mL against MRSA ATCC 6538, outperforming ciprofloxacin in that assay . The target compound, bearing the same 7‑nitro pharmacophore, is a structurally related candidate for inclusion in phenotypic antibacterial screens, where it can serve as a starting point for hit expansion or as a control compound for nitroreductase‑dependent activation mechanisms.

Physicochemical Property‑Guided Selection for Permeability‑Sensitive Assays

With a computed PSA of 106.01 Ų and LogP of 3.598, the target compound occupies a favorable region of the property space for compounds requiring moderate lipophilicity and polarity . Its PSA is 45 Ų higher than the non‑nitro analog (CAS 1688‑81‑9) and 25 Ų higher than the non‑2‑methylsulfanyl analog (CAS 591755‑13‑4) . This makes it particularly suitable for cell‑based assays where passive permeability is a key selection criterion, enabling researchers to tune permeability by working with or without the nitro and methylsulfanyl groups.

High‑Purity Procurement for Reproducible Biochemical and Biophysical Assays

Available at certified purity levels of NLT 98% (MolCore) and up to 99% (LookChem raw suppliers), the target compound offers a purity advantage over some commonly sourced quinazolinone analogs . For SPR, ITC, or fluorescence‑based binding assays where even minor impurities can confound results, this higher certified purity reduces the risk of false signals and enhances inter‑laboratory reproducibility.

Quote Request

Request a Quote for 3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.